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Compound of Interest

Compound Name: BMS-795311

Cat. No.: B15617822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholesteryl ester transfer protein (CETP)

inhibitor BMS-795311 against other known CETP inhibitors, including torcetrapib, anacetrapib,

dalcetrapib, and evacetrapib. The following sections present a comprehensive overview of their

performance based on available preclinical and clinical data, detailed experimental protocols

for key assays, and visualizations of relevant biological pathways and workflows.

Performance Comparison of CETP Inhibitors
The development of CETP inhibitors has been a journey of both promise and setbacks in the

quest for novel therapies to raise high-density lipoprotein cholesterol (HDL-C) and reduce

cardiovascular disease risk. While all compounds in this class effectively inhibit CETP, their

preclinical and clinical profiles exhibit significant differences in potency, effects on lipid profiles,

and off-target effects.

In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The

following table summarizes the reported in vitro IC50 values for BMS-795311 and other CETP

inhibitors.
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Compound Assay Type CETP Source IC50 (nM)

BMS-795311

Enzyme-based

scintillation proximity

assay

Recombinant Human

CETP
4[1]

Human whole plasma

assay
Human Plasma 220[1]

Torcetrapib Fluorogenic Assay Not Specified 13 ± 3[2]

³H-HDL Cholesteryl

Ester Transfer
Human Plasma 52[2]

¹⁴C-LDL Cholesteryl

Ester Transfer
Human Plasma 65[2]

Anacetrapib Not Specified Not Specified
Not readily available

in preclinical literature

Dalcetrapib Functional Assay Not Specified 400 - 10,000

Evacetrapib
Enzyme Inhibition

Assay

Recombinant Human

CETP
5.5[3][4]

CETP Activity in

Human Plasma
Human Plasma 36[3][4]

In Vivo Efficacy in Animal Models
Preclinical studies in various animal models, often using transgenic mice expressing human

CETP, provide valuable insights into the in vivo effects of these inhibitors on lipid profiles.
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Compound Animal Model Dose Key Findings

BMS-795311

Human CETP/apoB-

100 dual transgenic

mice

1-3 mg/kg (oral)
Inhibited plasma CE

transfer activity.[1]

Moderately fat-fed

hamsters

3-10 mg/kg (oral, 3

days)

Increased HDL-C

content by 45% at 10

mg/kg.[1]

Torcetrapib
Rabbits on

atherogenic diet
Not specified

Increased HDL-C by

3-fold and reduced

atherosclerosis by

60%.[1]

Anacetrapib CETP transgenic mice Every 12h for 5 doses
71% increase in HDL-

C.

Hamsters Not specified

Reduced CETP

activity by 55% and

increased HDL-C by

65%.[5]

Dalcetrapib Hamsters
300 mg/kg/day for 21

days
Increased HDL-C.[6]

Evacetrapib

Human CETP/ApoAI

double transgenic

mice

30 mg/kg (oral)

98.6% inhibition of

CETP activity at 8h;

129.7% increase in

HDL-C at 8h.[3][4]

Clinical Effects on Lipid Profile and Cardiovascular
Outcomes
Large-scale clinical trials have provided a wealth of data on the effects of these inhibitors in

humans, revealing both their potential and their pitfalls.
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Compound
Key Clinical
Trial(s)

Effect on
HDL-C

Effect on
LDL-C

Cardiovasc
ular
Outcomes

Off-Target
Effects

BMS-795311 Preclinical N/A N/A N/A

Does not

increase

aldosterone

synthase

(CYP11B2)

mRNA.[1]

Torcetrapib ILLUMINATE ↑ ~72%[7] ↓ ~25%[7]

Increased

risk of

cardiovascula

r events and

mortality.[7]

[8]

Increased

blood

pressure and

aldosterone

levels.[7][8][9]

Anacetrapib REVEAL ↑ ~104% ↓ ~17-40%

Modest

reduction in

major

coronary

events.[10]

[11]

No significant

effect on

blood

pressure or

aldosterone.

[5][12]

Dalcetrapib
dal-

OUTCOMES
↑ ~30-40%[8]

Minimal

effect[13][14]

No reduction

in

cardiovascula

r events.[8]

No significant

effect on

blood

pressure or

aldosterone.

[13][15][16]

Evacetrapib
ACCELERAT

E
↑ ~130%[8] ↓ ~30%[8]

No reduction

in

cardiovascula

r events.[8]

No significant

off-target

effects

reported.

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the comparison of

CETP inhibitors.

In Vitro CETP Inhibition Assay (Fluorometric Method)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test

compound against CETP.

Principle: The assay utilizes a donor lipoprotein particle containing a self-quenched

fluorescently labeled lipid. In the presence of active CETP, this lipid is transferred to an

acceptor lipoprotein, resulting in de-quenching and a measurable increase in fluorescence. An

inhibitor will block this transfer, leading to a reduced fluorescence signal.

Materials:

Test compound (e.g., BMS-795311)

CETP source (recombinant human CETP or human plasma)

Donor particles (containing a self-quenched fluorescent lipid)

Acceptor particles

Assay buffer

96-well black, clear-bottom microplate

Fluorescence microplate reader (Excitation ~465 nm, Emission ~535 nm)

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent

(e.g., DMSO).

Assay Setup: In a 96-well plate, add the CETP source, assay buffer, and the serially diluted

test compound. Include a vehicle control (solvent only) and a blank (no CETP).
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Reaction Initiation: Add a mixture of donor and acceptor particles to all wells to start the

reaction.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from

light.

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate

wavelengths.

Data Analysis: Calculate the percent inhibition for each concentration of the test compound

relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition

against the logarithm of the compound concentration and fitting the data to a dose-response

curve.[2][17]

In Vivo Efficacy Assessment in Human CETP Transgenic
Mice
This protocol outlines the general procedure for evaluating the in vivo efficacy of a CETP

inhibitor on plasma lipid profiles.

Animal Model: Transgenic mice expressing human CETP are used as wild-type mice do not

have the CETP gene.

Procedure:

Acclimatization: Acclimate animals to the housing conditions for at least one week.

Grouping: Randomly assign animals to different treatment groups: vehicle control, test

compound at various doses, and a positive control (a known CETP inhibitor).

Baseline Sampling: Collect baseline blood samples to determine initial lipid levels.

Dosing: Administer the test compound or vehicle daily via an appropriate route (e.g., oral

gavage) for a predetermined period (e.g., 2-4 weeks).

Blood Collection: Collect blood samples at specified intervals during the study and at the end

of the treatment period.
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Lipid Analysis: Separate plasma and analyze for total cholesterol, HDL-C, LDL-C, and

triglycerides using standard enzymatic assays.

CETP Activity (Optional): Measure ex vivo plasma CETP activity to confirm target

engagement.

Data Analysis: Compare the changes in lipid profiles in the treatment groups to the vehicle

control group to determine the in vivo efficacy.

Aldosterone Measurement in Plasma (ELISA)
This protocol is for the quantitative determination of aldosterone levels in plasma, a key

indicator for the off-target effects observed with torcetrapib.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. Aldosterone in

the sample competes with a known amount of enzyme-labeled aldosterone for binding to a

limited number of antibodies coated on a microplate. The amount of bound enzyme is inversely

proportional to the concentration of aldosterone in the sample.

Materials:

Aldosterone ELISA kit (containing antibody-coated microplate, aldosterone standards,

enzyme-labeled aldosterone conjugate, substrate, and stop solution)

Plasma samples

Microplate reader

Procedure:

Sample and Standard Preparation: Prepare aldosterone standards and quality controls.

Plasma samples are typically used directly.

Assay Procedure:

Add standards, controls, and plasma samples to the antibody-coated microplate wells.

Add the enzyme-labeled aldosterone conjugate to each well.
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Incubate the plate to allow for competitive binding.

Wash the plate to remove unbound components.

Add the substrate and incubate to allow for color development.

Add the stop solution to terminate the reaction.

Absorbance Measurement: Read the absorbance of each well using a microplate reader at

the appropriate wavelength (typically 450 nm).

Data Analysis: Generate a standard curve by plotting the absorbance of the standards

against their known concentrations. Determine the aldosterone concentration in the plasma

samples by interpolating their absorbance values on the standard curve.[3]

Blood Pressure Measurement in Rats (Radiotelemetry)
Implantable radiotelemetry is the gold standard for continuous and accurate blood pressure

monitoring in conscious, unrestrained animals.

Procedure:

Transmitter Implantation:

Anesthetize the rat.

Surgically implant a pressure-sensing catheter into the abdominal aorta or femoral artery.

Place the telemetry transmitter body in the abdominal cavity or in a subcutaneous pocket.

[6]

Recovery: Allow the animal to recover from surgery for at least one week.

Data Acquisition:

House the animal in its home cage placed on a receiver that detects the signals from the

implanted transmitter.
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Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and

heart rate data.

Data Analysis: Analyze the collected data to determine the effect of the test compound on

cardiovascular parameters compared to a baseline or a vehicle-treated control group.

Visualizations
The following diagrams illustrate key pathways and workflows relevant to the action and

evaluation of CETP inhibitors.
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CETP-mediated lipid transfer and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15617822#benchmarking-bms-795311-performance-
against-known-cetp-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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